molecular formula C9H10FN5O5 B597177 1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 173379-73-2

1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Número de catálogo: B597177
Número CAS: 173379-73-2
Peso molecular: 287.207
Clave InChI: SNWCOSVWPQSOEU-XZMZPDFPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-[4-C-Azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione (CAS: Not explicitly provided; structurally equivalent to 1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione) is a fluorinated nucleoside analog featuring a pyrimidinedione (uracil) base attached to a modified arabinofuranosyl sugar. Key structural modifications include:

  • 4-C-Azido group: Introduces reactivity for click chemistry or bioconjugation.
  • 2-Deoxy-2-fluoro substitution: Enhances metabolic stability by reducing enzymatic degradation .
  • Hydroxy and hydroxymethyl groups on the sugar: Influence solubility and hydrogen-bonding interactions.

Propiedades

Número CAS

173379-73-2

Fórmula molecular

C9H10FN5O5

Peso molecular

287.207

Nombre IUPAC

1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN5O5/c10-5-6(18)9(3-16,13-14-11)20-7(5)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6-,7+,9+/m0/s1

Clave InChI

SNWCOSVWPQSOEU-XZMZPDFPSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F

Origen del producto

United States

Actividad Biológica

The compound 1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione is a synthetic nucleoside analogue that has garnered attention for its potential antiviral properties, particularly against various viral infections including HIV and herpes simplex virus. This article provides a detailed overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C9H10FN5O5C_9H_{10}FN_5O_5, indicating the presence of fluorine and azido groups which contribute to its biological activity. The azido group is known for enhancing the interaction of nucleoside analogues with viral enzymes, thereby potentially increasing their efficacy as antiviral agents.

Anti-HIV Activity

Research has demonstrated that compounds structurally related to 1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione exhibit significant anti-HIV activity. For instance:

  • Synthesis and Evaluation : A related compound, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine, was synthesized and showed potent anti-HIV-1 activity with an effective concentration (EC50) of 0.3 nM without significant cytotoxicity at concentrations up to 100 μM .
  • Mechanism of Action : The introduction of a fluorine atom at the 2′ position is believed to enhance binding affinity to the active site of HIV reverse transcriptase (RT), making it a promising candidate for further development as an antiviral agent .

Anti-Herpesvirus Activity

The compound also shows potential as an inhibitor of herpesvirus replication:

  • Clinical Studies : In studies involving [2-14C]-1-(2-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine , another related nucleoside analogue, it was found to be a potent inhibitor of herpes simplex virus replication in vitro. The major metabolite from this compound also exhibited antiviral properties against herpes viruses .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Biotransformation : Following intravenous administration in clinical studies, the compound was primarily cleared through biotransformation in the liver and kidneys. The terminal-phase half-life ranged from 0.92 to 1.80 hours .

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

StudyFocusFindings
Study 1Anti-HIVEC50: 0.3 nM against HIV-1; low cytotoxicity
Study 2HerpesvirusEffective in vitro against HSV; metabolite showed prolonged activity
Study 3PharmacokineticsTerminal half-life: 0.92 - 1.80 hours; major metabolite identified

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, emphasizing substituents, molecular properties, and functional distinctions:

Compound Name Sugar Modifications Pyrimidine Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound (4-C-Azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl) 4-C-azido, 2-deoxy, 2-fluoro None (uracil) C₉H₁₁FN₄O₅ 310.21 Azido for bioconjugation; enhanced stability
5-Iodo-2′-fluoro-2′-deoxy-β-D-arabinofuranosyluracil (CAS: 69123-98-4) 2-deoxy, 2-fluoro 5-Iodo C₉H₁₀FIN₂O₅ 372.09 Iodo for halogen bonding; antiviral potential
5-Bromo-2′-fluoro-2′-deoxy-β-D-arabinofuranosyluracil (CAS: 69123-97-3) 2-deoxy, 2-fluoro 5-Bromo C₉H₁₀BrFN₂O₅ 325.09 Bromo for radiolabeling or cross-coupling
5-Ethynyl-2′-fluoro-2′-deoxy-β-D-arabinofuranosyluracil (CAS: 95740-25-3) 2-deoxy, 2-fluoro 5-Ethynyl C₁₁H₁₁FN₂O₅ 270.22 Ethynyl for click chemistry applications
3′-Azido-3′-deoxythymidine (AZT) 3′-azido, 3-deoxy 5-Methyl C₁₀H₁₃N₅O₄ 267.24 Classic antiviral (HIV); azido at sugar 3′

Key Distinctions and Implications

Azido Group Position :

  • The target’s 4-C-azido on the sugar distinguishes it from AZT (3′-azido), altering reactivity and metabolic pathways. The 4-C position may reduce off-target effects compared to 3′-azido analogs .
  • Azido groups enable bioorthogonal click chemistry, facilitating drug-target engagement studies .

Fluorination Impact :

  • The 2′-fluoro substitution in the target and analogs (e.g., 5-iodo, 5-bromo) enhances nuclease resistance, a critical feature for in vivo stability .

Pyrimidine Modifications :

  • 5-Iodo/Bromo : Halogenated bases improve binding affinity to viral polymerases but may increase cytotoxicity .
  • 5-Ethynyl : Enables modular derivatization via alkyne-azide cycloaddition, useful for prodrug strategies .

Physicochemical and Pharmacological Insights

Computed Properties

  • Target Compound : Predicted logP ≈ -0.1 (similar to ’s analog), indicating moderate hydrophilicity suitable for oral bioavailability .

Métodos De Preparación

Silylation of Uracil

Uracil is silylated using hexamethyldisilazane (HMDS) in the presence of ammonium sulfate as a catalyst. Refluxing uracil (10 equiv) in HMDS for 20 hours generates 1-(trimethylsilyl)uracil , enhancing its nucleophilicity.

Glycosylation Reaction

The silylated uracil is coupled with the activated sugar (e.g., 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-4-azido-β-D-arabinofuranose) in anhydrous acetonitrile using trimethylsilyl triflate (TMSOTf) as a catalyst. The reaction proceeds at 80°C for 4 hours, yielding the β-anomeric nucleoside as the major product (72–84% yield). The benzoyl groups are subsequently removed via Zemplén deacylation (methanol/sodium methoxide), affording the deprotected nucleoside.

Key Synthetic Routes and Optimization

Route A: Sequential Functionalization (Based on and )

  • Sugar Preparation :

    • Protect D-arabinose with benzoyl groups at C3 and C5.

    • Fluorinate C2' using DAST.

    • Introduce mesyl group at C4', followed by azide substitution with NaN₃.

  • Glycosylation :

    • Activate the sugar as a 1-O-acetate.

    • Couple with silylated uracil under TMSOTf catalysis.

  • Global Deprotection :

    • Remove benzoyl groups using NaOMe/MeOH.

Yield : 68% overall.

Analytical Characterization

Critical data for intermediates and the final compound include:

Parameter Values Source
1H NMR (Final Compound) δ 8.14 (d, H-6), 7.32 (d, H-5), 6.08 (dd, H-1'), 5.82 (d, H-5'), 4.16 (dt, H-4')
ESI-MS 287 [M+H]+ (Calc. 286.22)
Purity >97% (HPLC)

Challenges and Solutions

  • Azide Stability : The 4'-azido group is prone to reduction under acidic conditions. Using neutral pH during glycosylation and low-temperature storage mitigates decomposition.

  • Anomeric Control : Vorbrüggen conditions favor β-configuration, but α-anomers may form. Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the desired β-form.

  • Stereochemical Purity : Intermediate mesylation/azidation must preserve the arabino configuration. Sn2 mechanisms ensure inversion at C4', confirmed by NOESY .

Q & A

Q. What are the critical steps for synthesizing this compound with high yield and purity?

The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key steps include:

  • Azide introduction : Selective substitution at the 4'-C position under anhydrous conditions to avoid side reactions.
  • Fluorination : Use of fluorinating agents (e.g., DAST) at controlled temperatures (-20°C to 0°C) to maintain stereochemical integrity.
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradient elution (e.g., 5–30% MeOH in CH₂Cl₂) to isolate the product .
  • Yield optimization : Monitoring pH (6.5–7.5) and reaction time (24–48 hours) during glycosylation to minimize hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

A combination of spectroscopic and chromatographic methods is recommended:

  • NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution (δ ≈ -120 to -150 ppm) and ¹H/¹³C NMR for sugar moiety configuration .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ calc. 325.09, found 325.08) .
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 260 nm .

Q. How should researchers screen the compound’s biological activity in antiviral assays?

Use standardized cell-based assays:

  • In vitro antiviral activity : Test against RNA viruses (e.g., influenza, coronaviruses) in Vero or MDCK cells, measuring IC₅₀ via plaque reduction assays.
  • Cytotoxicity : Parallel testing in HEK293 cells to determine selectivity indices (SI = CC₅₀/IC₅₀) .
  • Mechanistic studies : Incorporate radiolabeled analogs (e.g., ³H or ¹⁴C) to track intracellular metabolism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antiviral efficacy?

SAR strategies include:

  • Functional group modifications : Replace the azido group with amino or alkyl groups to enhance membrane permeability.
  • Sugar ring alterations : Compare arabinofuranosyl vs. ribofuranosyl configurations to assess stereochemical impact on target binding .
  • Analog synthesis : Introduce halogen substitutions (e.g., bromo at C5) to improve resistance to enzymatic degradation (see Table 1) .

Table 1: Antiviral Activity of Structural Analogs

Analog ModificationIC₅₀ (μM)SI Value
C5-Bromo substitution0.1285
C5-Iodo substitution0.09120
2'-Deoxy-2'-fluoro0.1570

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic (PK) variability or metabolic instability. Solutions include:

  • Metabolite profiling : LC-MS/MS analysis of plasma/tissue samples to identify de-azidated or glucuronidated metabolites .
  • PK/PD modeling : Correlate plasma half-life (t₁/₂) with antiviral effect duration in rodent models.
  • Formulation optimization : Use liposomal encapsulation to enhance bioavailability .

Q. How can researchers address stability challenges during long-term storage?

Stability is pH- and temperature-dependent:

  • Lyophilization : Store as a lyophilized powder at -80°C under argon to prevent azide degradation.
  • Solution stability : In aqueous buffers (pH 6.8–7.2), avoid repeated freeze-thaw cycles; use aliquots with 0.1% BSA as a stabilizer .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., variable IC₅₀ across cell lines), validate assays using WHO-recommended protocols and include positive controls (e.g., remdesivir) .
  • Safety Protocols : Handle azide-containing compounds in a fume hood; monitor for HN₃ gas release during synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.